Estriol sodium succinate

Hemostasis Coagulation Estrogen safety

Estriol sodium succinate (CAS 113-22-4), also known as oestriol sodium succinate (BAN), is the disodium salt of estriol 16α,17β-di(hydrogen succinate), an estrogen ester prodrug of the naturally occurring steroid hormone estriol. It belongs to the estrogen ester class and is formulated to enhance aqueous solubility relative to the parent estriol via the introduction of two succinate ester moieties at the C16α and C17β positions, subsequently neutralized with sodium.

Molecular Formula C26H30Na2O9
Molecular Weight 532.5 g/mol
CAS No. 113-22-4
Cat. No. B1197321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol sodium succinate
CAS113-22-4
Molecular FormulaC26H30Na2O9
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+]
InChIInChI=1S/C26H32O9.2Na/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31;;/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/t17-,18-,19+,20-,25+,26+;;/m1../s1
InChIKeyWHMFJWUAHROXHB-KQAQVGESSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estriol Sodium Succinate: Chemical Identity and Clinical Baseline for Informed Procurement


Estriol sodium succinate (CAS 113-22-4), also known as oestriol sodium succinate (BAN), is the disodium salt of estriol 16α,17β-di(hydrogen succinate), an estrogen ester prodrug of the naturally occurring steroid hormone estriol [1]. It belongs to the estrogen ester class and is formulated to enhance aqueous solubility relative to the parent estriol via the introduction of two succinate ester moieties at the C16α and C17β positions, subsequently neutralized with sodium [2]. Marketed under brand names including Pausan and Styptanon, it has been used clinically since 1966 for menopausal symptoms, dysfunctional uterine bleeding, and thrombocytopenia, and is administered via oral, vaginal, and parenteral routes [1][3].

Why Estriol Sodium Succinate Cannot Be Readily Substituted by Other Estrogen Esters or Free Estriol


Estriol sodium succinate occupies a distinct pharmacological niche among estrogen preparations because it functions as a dual-site ester prodrug that is hydrolyzed in vivo to release estriol, yet its pharmacokinetic profile, hemostatic impact, and endometrial safety differ markedly from both the free estriol and other estrogen esters or conjugates [1]. Unlike synthetic estrogens such as ethinylestradiol—which provoke significant pro-coagulant shifts including shortened prothrombin time and elevated factor VII—estriol succinate elicits minimal perturbation of the hemostatic mechanism, a clinically critical differentiator for patients at thrombotic risk [2]. Furthermore, the sodium salt form confers parenteral compatibility (the sodium succinate salt has been administered by injection for hemorrhage and thrombocytopenia) that the free acid or unmodified estriol cannot match [3]. These quantitative differentials in coagulation safety, pharmacokinetic handling, and formulation versatility mean that in-class substitution without empirical verification carries material risk of altered therapeutic effect and adverse event profile.

Estriol Sodium Succinate: Quantitative Differentiation Evidence Against Key Comparators


Hemostatic Safety: Estriol Succinate vs. Ethinylestradiol in a Randomized Cross-Over Trial

In a randomized cross-over clinical trial involving nine women with primary amenorrhea, estriol succinate treatment produced no significant change in any measured hemostatic parameter, whereas ethinylestradiol produced a statistically significant shortening of the prothrombin time and a significant increase in plasma concentrations of factor VII and plasminogen [1]. A separate study in post-menopausal women confirmed this differential: estriol succinate (2 mg/day orally, escalated by 2 mg monthly) caused only a small increase in factor VII, a decrease in factor VIII, and increased platelet sensitivity to aggregating agents, while ethinylestradiol (25 μg/day) produced marked increases in coagulation factors VII, VIII, IX, and X, decreased antithrombin levels, and dramatically elevated circulating plasminogen and euglobulin lysis activity [2].

Hemostasis Coagulation Estrogen safety

Plasma Estrogen Profile: Estriol Succinate Produces a Distinct Conjugated Estrogen Surge Without Raising Unconjugated Estrogens

In a comparative study of 55 oophorectomized patients and 20 naturally menopausal women receiving various oral estrogen preparations, oral intake of 2 mg estriol succinate daily produced a 500% increase in total (conjugated + unconjugated) estriol levels, while concentrations of unconjugated estrogens were not altered by this dosage [1]. In contrast, other oral preparations tested—estrone sulfate, estradiol 17-valerate, micronized estradiol/estriol combination, and conjugated equine estrogens—produced prominent rises specifically in unconjugated estrogens, with concentration peaks occurring within 3–6 hours and a non-physiologically elevated E1/E2 ratio greater than 1 (versus the normal follicular phase ratio below 1) [1].

Pharmacokinetics Estrogen metabolism Conjugated estrogens

Endometrial Proliferation: Single Daily Dosing of Estriol Succinate Spares the Endometrium, Differentiating It from Fractionated Regimens and Other Estrogens

A prospective 5-year study of 911 patients treated with oral estriol succinate (Synapause, 2–12 mg/day) over 2,007 treatment-years found that endometrial and ovarian cancers were not observed, and the preparation did not proliferate the endometrium when given as a single daily dose—a finding described as 'remarkable' by the investigators [1]. The rate of uterine bleedings was low, and the incidence of all complications was lower than expected. In a separate controlled study, this endometrial-sparing property was shown to be dosing-schedule dependent: 8 mg estriol succinate given as a single daily dose produced only a slight endometrial effect, whereas the same 8 mg total dose divided into 2 × 4 mg doses provoked clearly proliferative endometrial changes [2].

Endometrial safety Dosing regimen Estrogen replacement therapy

Receptor Binding Affinity: Estriol (and Its Prodrug) Exhibits Significantly Weaker ER Binding than Estradiol, Underpinning Tissue Selectivity

As an ester prodrug, estriol succinate is hydrolyzed in vivo to release estriol, which acts as the active moiety at estrogen receptors. According to an in vitro study cited in authoritative databases, the relative binding affinity (RBA) of estriol for human estrogen receptor α (ERα) is 11.3% of that of estradiol, and for ERβ is 17.6% [1]. The relative transactivational capacity of estriol at ERα and ERβ is 10.6% and 16.6% of that of estradiol, respectively [1]. This contrasts with estradiol (100% RBA by definition) and also with ethinylestradiol, which has an RBA reported at approximately 166–190% of estradiol at ERα depending on the assay system .

Estrogen receptor Binding affinity Tissue selectivity

Parenteral Administration Capability: Sodium Salt Form Enables Injectable Formulations Not Feasible with Free Estriol or Free Acid Estriol Succinate

Estriol sodium succinate (CAS 113-22-4) is specifically the disodium salt form of estriol 16α,17β-di(hydrogen succinate), with the sodium counterions conferring enhanced aqueous solubility relative to both the parent estriol (reported solubility: 0.119 mg/mL in water at 20°C [1]) and the free acid form of estriol succinate (CAS 514-68-1) [2]. While free estriol is characterized as practically insoluble or sparingly soluble in water, estriol sodium succinate has been formulated as an injectable product and used parenterally for the treatment of hemorrhage and thrombocytopenia under the brand names Pausan and Styptanon [3][4]. This parenteral route is not feasible with unmodified estriol or the free acid estriol succinate.

Formulation Parenteral Solubility Prodrug

Long-Term Clinical Safety: 5-Year Prospective Data in 911 Patients Establishes a Low-Complication Benchmark

A prospective 5-year clinical study of 911 patients treated with oral estriol succinate (2–12 mg/day, mean treatment duration 2.2 years, total 2,007 treatment-years) reported the following safety outcomes: 0 cases of endometrial cancer, 0 cases of ovarian cancer, 0 cases of embolism, 0 cases of myocardial infarction, 0 cases of cerebrovascular complications, and 0 cases of liver-gallbladder complications [1]. One superficial phlebothrombosis and two cases of thrombophlebitis were observed. The rate of uterine bleedings was low, and the overall incidence of complications was lower than expected for the population. Subjective side effects were described as seldom and of no practical significance. The study concluded that estriol succinate is a very effective and well-tolerated preparation with no significant side effects [1].

Clinical safety Long-term Cancer risk Post-marketing surveillance

Estriol Sodium Succinate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Menopausal Hormone Therapy Requiring Endometrial Safety Without Concomitant Progestogen

For clinical research or therapeutic programs in postmenopausal women where progestogen co-administration is undesirable or contraindicated, estriol sodium succinate administered as a single daily dose (2–12 mg/day orally) provides symptomatic relief of climacteric complaints and atrophic genital changes without inducing endometrial proliferation [1]. This is supported by the 5-year prospective study in 911 patients showing zero cases of endometrial cancer and absence of endometrial proliferation with single daily dosing [1], contrasted with the finding that fractionating the same total dose into multiple daily administrations provokes clearly proliferative endometrial changes [2]. This dosing-schedule-dependent endometrial safety is a specific, evidence-supported feature that can be leveraged in trial design.

Estrogen Therapy in Populations with Elevated Thrombotic Risk or Coagulation Concerns

When selecting an estrogen for research or clinical use in populations where hemostatic perturbation is a safety concern, estriol succinate offers a quantitatively documented advantage. In a randomized cross-over trial, estriol succinate produced no significant change in any hemostatic parameter, whereas ethinylestradiol caused significant shortening of prothrombin time and elevations in factor VII and plasminogen [3]. A second study confirmed that estriol succinate's hemostatic effects are limited to minor changes (small factor VII increase, factor VIII decrease, increased platelet sensitivity), in contrast to ethinylestradiol's broad pro-coagulant activation spanning factors VII, VIII, IX, X, antithrombin decrease, and plasminogen elevation [4]. This differential hemostatic safety profile makes estriol succinate the estrogen of choice for studies involving coagulation endpoints or thrombotic risk populations.

Parenteral Estrogen Administration for Hemorrhage Control and Thrombocytopenia

The sodium succinate salt form of estriol uniquely enables parenteral administration, which has been exploited clinically for treating hemorrhage and thrombocytopenia under the brand name Styptanon [5]. This application is not feasible with unmodified estriol (aqueous solubility only 0.119 mg/mL at 20°C) or with other estriol esters that lack the sodium counterion [6]. For preclinical or clinical research requiring injectable estrogen with a clean hemostatic profile, estriol sodium succinate is the only estriol-derived option validated for this route.

Bioanalytical Studies Requiring Distinguishable Estrogen Pharmacokinetic Signatures

For pharmacokinetic or bioanalytical studies where distinguishing between estrogen preparations is necessary, estriol succinate offers a uniquely identifiable plasma signature: a 500% increase in total (conjugated + unconjugated) estriol with no alteration in unconjugated estrogen levels following oral administration of 2 mg/day [7]. This profile differs from all other tested oral estrogen preparations (estrone sulfate, estradiol 17-valerate, micronized estradiol/estriol, conjugated equine estrogens), which produce prominent rises in unconjugated estrogens with supraphysiological E1/E2 ratios [7]. This distinctive metabolic handling can serve as a pharmacokinetic marker in comparative bioavailability studies or therapeutic drug monitoring programs.

Quote Request

Request a Quote for Estriol sodium succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.